5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, a trimethoxyphenyl group at position 4, and an aldehyde group at position 2 of the imidazole ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction.
Formation of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium methoxide (NaOMe), other nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-methanol.
Substitution: 5-Methoxy-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among other targets . These interactions can disrupt critical cellular processes, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at position 5.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the trimethoxyphenyl group.
5-Bromo-4-(3,4-dimethoxyphenyl)imidazole-2-carbaldehyde: Contains a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H13BrN2O4 |
---|---|
Molekulargewicht |
341.16 g/mol |
IUPAC-Name |
5-bromo-4-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-8-4-7(5-9(19-2)12(8)20-3)11-13(14)16-10(6-17)15-11/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
VWBNHGTVHFRSOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.